molecular formula C16H36N4Na3O12S4 B13081480 Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2)

Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2)

Cat. No.: B13081480
M. Wt: 673.7 g/mol
InChI Key: HQBYMUAHPJZOFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1,1’-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) involves the reaction of piperazine with ethane sulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as crystallization and filtration to obtain the final product with a purity of 98% .

Chemical Reactions Analysis

Types of Reactions

Sodium 1,1’-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, reduced piperazine compounds, and substituted piperazine derivatives .

Scientific Research Applications

Sodium 1,1’-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) is widely used in scientific research due to its buffering properties. It is commonly used in:

Mechanism of Action

The compound exerts its effects primarily through its buffering capacity. It maintains the pH of solutions by neutralizing acids and bases, thus providing a stable environment for biochemical reactions. The molecular targets include various enzymes and proteins that require a specific pH range for optimal activity .

Properties

Molecular Formula

C16H36N4Na3O12S4

Molecular Weight

673.7 g/mol

InChI

InChI=1S/2C8H18N2O6S2.3Na/c2*11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;;/h2*1-8H2,(H,11,12,13)(H,14,15,16);;;

InChI Key

HQBYMUAHPJZOFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.[Na].[Na].[Na]

Origin of Product

United States

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